molecular formula C30H62 B035239 BOTRYOCOCCANE C30-C32 CAS No. 100664-65-1

BOTRYOCOCCANE C30-C32

Cat. No.: B035239
CAS No.: 100664-65-1
M. Wt: 422.8 g/mol
InChI Key: BMQOPLQIXUYINH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Ethyl-2,6,10,13,17,21-hexamethyl-docosane typically involves the use of isoprenoid precursors. The process includes multiple steps of alkylation and cyclization reactions under controlled conditions . Specific details on the reaction conditions and catalysts used are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of 10-Ethyl-2,6,10,13,17,21-hexamethyl-docosane is generally carried out through large-scale chemical synthesis. This involves the use of advanced chemical reactors and purification systems to ensure high efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

10-Ethyl-2,6,10,13,17,21-hexamethyl-docosane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce simpler hydrocarbons .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-Ethyl-2,6,10,13,17,21-hexamethyl-docosane involves its interaction with specific molecular targets and pathways. It is known to integrate into cell membranes, affecting their fluidity and function . Additionally, it may interact with enzymes involved in lipid metabolism, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Ethyl-2,6,10,13,17,21-hexamethyl-docosane is unique due to its highly branched structure, which imparts specific physical and chemical properties. This makes it particularly valuable in applications requiring stability and resistance to oxidation .

Properties

IUPAC Name

10-ethyl-2,6,10,13,17,21-hexamethyldocosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62/c1-10-30(9,23-14-21-28(7)18-12-16-26(4)5)24-22-29(8)20-13-19-27(6)17-11-15-25(2)3/h25-29H,10-24H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQOPLQIXUYINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCCC(C)CCCC(C)C)CCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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